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Abstract
JNJ-26489112 is an investigational anticonvulsant drug developed by Johnson & Johnson.

Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical

development was ultimately discontinued. While the precise mechanism of action of JNJ-
26489112 remains unknown, clinical studies have provided valuable insights into its

pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the

available data on JNJ-26489112, presenting a comprehensive overview of its clinical trial

performance, particularly in the context of photosensitive epilepsy, and discusses its known

characteristics.

Introduction
JNJ-26489112, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-

yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile

over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of JNJ-26489112
was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and

associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical

trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio

decision," and no new development has been reported since[1].
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Pharmacodynamics
The primary evidence for the anticonvulsant activity of JNJ-26489112 comes from a placebo-

controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the

drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal

electroencephalogram response to intermittent photic stimulation (IPS).

Efficacy in Photosensitive Epilepsy
A positive response was defined as a reduction of the standardized photosensitive range (SPR)

in at least three out of four consecutive time points in at least one eye condition compared to

baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR.

The study demonstrated a dose-dependent effect on PPR suppression.

Table 1: Pharmacodynamic Response of JNJ-26489112 in Patients with Photosensitive

Epilepsy[2]

Dose (mg)
Number of Patients with a
Positive Response

Number of Patients with
Complete Suppression of
SPR

1000 3/4 0/4

2000 3/4 1/4

3000 2/3 2/3

Pharmacokinetics
The pharmacokinetic profile of JNJ-26489112 was characterized in the same study of patients

with photosensitive epilepsy. Plasma concentrations of the drug were measured following

single oral doses.

Absorption and Distribution
Following oral administration, JNJ-26489112 reached maximum plasma concentrations (Cmax)

in a time frame (tmax) that was similar across different dose levels. Plasma exposure, as

measured by Cmax, increased proportionally with the administered dose.
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Table 2: Pharmacokinetic Parameters of JNJ-26489112 (Single Oral Dose)[2]

Dose (mg) Median tmax (hours)
Approximate Mean Cmax
(μg/mL)

1000 3.73 - 5.04 16

2000 3.73 - 5.04 28

3000 3.73 - 5.04 42

Metabolism
While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial

(NCT01147887) was designed to assess the effect of multiple-dose JNJ-26489112 on

cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3].

The results of this study would provide critical information on the drug's potential for drug-drug

interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption,

metabolism, and excretion of 14C-labeled JNJ-26489112 after a single oral dose in healthy

male subjects[3].

Safety and Tolerability
In the clinical trial with photosensitive epilepsy patients, single oral doses of JNJ-26489112
were generally well-tolerated. The most frequently reported adverse events (occurring in >10%

of participants) were mild in nature.

Table 3: Most Frequent Adverse Events[2]

Adverse Event

Headache

Dizziness

Nausea
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Co-administration of JNJ-26489112 did not appear to affect the concentrations of other

concomitant AEDs[2].

Experimental Protocols
Study in Patients with Photosensitive Epilepsy
Objective: To evaluate the activity of JNJ-26489112 in patients with photosensitive epilepsy

and to determine the doses that result in the reduction or complete suppression of the

intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).

Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose,

exploratory study.

Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or

without concomitant antiepileptic drug (AED) therapy.

Procedure:

Day 1 (Baseline): Patients received a single oral dose of a placebo. Standardized IPS was

performed under three eye conditions (open, during closure, and closed) for up to 12 hours

post-dose to establish the baseline standardized photosensitive range (SPR).

Day 2 (Treatment): Patients received a single oral dose of JNJ-26489112. The initial cohort

of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to

a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.

Day 3 (Washout): Patients received a second single oral dose of a placebo, and the IPS

procedure was repeated.

Data Collection:

Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.

Blood and plasma samples were collected for pharmacokinetic analysis of JNJ-26489112
and to measure the concentrations of any concurrent AEDs.

Safety and tolerability were assessed throughout the study.
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Caption: Experimental workflow for the clinical trial of JNJ-26489112 in photosensitive epilepsy.

Discussion and Conclusion
JNJ-26489112 demonstrated clear pharmacodynamic activity as an anticonvulsant in a human

model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good

tolerability at single doses were promising for its continued development. However, the

discontinuation of its clinical development program means that the full therapeutic potential and

the underlying mechanism of action of JNJ-26489112 will likely remain incompletely

understood.

The lack of a known molecular target or a defined signaling pathway is a significant gap in the

understanding of this compound. Without further preclinical studies on receptor binding, ion

channel modulation, or effects on neurotransmitter systems, its mechanism of action can only

be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase

inhibition.

For drug development professionals, the case of JNJ-26489112 highlights the challenges in

CNS drug discovery, where promising clinical activity may not be sufficient for continued
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development in the absence of a well-defined mechanism of action or in the face of shifting

portfolio priorities. For researchers, the available data provide a foundation for understanding

the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its

story remains unfinished.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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